(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione
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Overview
Description
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of appropriate aldehydes with imidazolidine-2,4-dione derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-[(4-bromophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione
- (5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione
- (5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-iodophenyl)methylidene]imidazolidine-2,4-dione
Uniqueness
The presence of both chlorophenyl and fluorophenyl groups in (5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione imparts unique chemical properties, such as increased stability and specific reactivity patterns. These characteristics make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H12ClFN2O2 |
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Molecular Weight |
330.7 g/mol |
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H12ClFN2O2/c18-13-5-1-12(2-6-13)10-21-16(22)15(20-17(21)23)9-11-3-7-14(19)8-4-11/h1-9H,10H2,(H,20,23)/b15-9- |
InChI Key |
SARAMZQIPHMMHG-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/NC2=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)F)NC2=O)Cl |
Origin of Product |
United States |
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